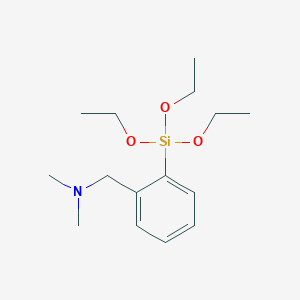![molecular formula C12H20N2O3S2 B11834828 2H-Thieno[3,2-e]-1,2-thiazin-4-amine, N-ethyl-3,4-dihydro-2-(3-methoxypropyl)-, 1,1-dioxide, (4R)-](/img/structure/B11834828.png)
2H-Thieno[3,2-e]-1,2-thiazin-4-amine, N-ethyl-3,4-dihydro-2-(3-methoxypropyl)-, 1,1-dioxide, (4R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-Thieno[3,2-e]-1,2-thiazin-4-amine, N-ethyl-3,4-dihydro-2-(3-methoxypropyl)-, 1,1-dioxide, (4R)- is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique thieno-thiazine structure, which includes a sulfonamide group. The presence of this group is crucial for its biological activity and chemical reactivity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Thieno[3,2-e]-1,2-thiazin-4-amine, N-ethyl-3,4-dihydro-2-(3-methoxypropyl)-, 1,1-dioxide, (4R)- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate thieno and thiazine precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the correct formation of the thieno-thiazine ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors and continuous flow systems to maintain consistent reaction conditions .
Analyse Chemischer Reaktionen
Types of Reactions
2H-Thieno[3,2-e]-1,2-thiazin-4-amine, N-ethyl-3,4-dihydro-2-(3-methoxypropyl)-, 1,1-dioxide, (4R)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfoxides and sulfones, while reduction can produce amines .
Wissenschaftliche Forschungsanwendungen
2H-Thieno[3,2-e]-1,2-thiazin-4-amine, N-ethyl-3,4-dihydro-2-(3-methoxypropyl)-, 1,1-dioxide, (4R)- has a wide range of applications in scientific research:
Chemistry: Used as a reactant in the synthesis of various organic compounds.
Biology: Studied for its potential as a biochemical probe due to its unique structure.
Medicine: Investigated for its potential therapeutic effects, particularly as a carbonic anhydrase inhibitor.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity. This inhibition can affect various physiological processes, making it a potential therapeutic agent .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4-Benzothiadiazine-1,1-dioxide: Shares a similar sulfonamide group but differs in the ring structure.
Brinzolamide: Another carbonic anhydrase inhibitor with a different chemical structure but similar biological activity.
Uniqueness
The uniqueness of 2H-Thieno[3,2-e]-1,2-thiazin-4-amine, N-ethyl-3,4-dihydro-2-(3-methoxypropyl)-, 1,1-dioxide, (4R)- lies in its specific thieno-thiazine structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications .
Eigenschaften
Molekularformel |
C12H20N2O3S2 |
|---|---|
Molekulargewicht |
304.4 g/mol |
IUPAC-Name |
(4R)-N-ethyl-2-(3-methoxypropyl)-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazin-4-amine |
InChI |
InChI=1S/C12H20N2O3S2/c1-3-13-11-9-14(6-4-7-17-2)19(15,16)12-10(11)5-8-18-12/h5,8,11,13H,3-4,6-7,9H2,1-2H3/t11-/m0/s1 |
InChI-Schlüssel |
RXNBBGFFAMRVRB-NSHDSACASA-N |
Isomerische SMILES |
CCN[C@H]1CN(S(=O)(=O)C2=C1C=CS2)CCCOC |
Kanonische SMILES |
CCNC1CN(S(=O)(=O)C2=C1C=CS2)CCCOC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6,7-Dimethoxy-1-[(2-methylphenyl)methyl]-3,4-dihydroisoquinoline](/img/structure/B11834772.png)
![9-(4-Chloro-3-fluorophenoxy)-3-azaspiro[5.5]undecane](/img/structure/B11834779.png)





![(2S)-1-[(Oxan-2-yl)oxy]-5-(triethylsilyl)pent-4-yn-2-ol](/img/structure/B11834826.png)



